2',3'-Dideoxyinosine-[2',3'-3H], commonly known as 2',3'-dideoxyinosine, is a synthetic nucleoside analog of purine, specifically a derivative of inosine. This compound is classified as a purine 2',3'-dideoxyribonucleoside, which means it is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar. This structural modification is crucial for its function as an antiviral agent, particularly in the treatment of Human Immunodeficiency Virus (HIV) infections. The compound is known to act as a reverse transcriptase inhibitor, blocking the replication of HIV by terminating viral DNA synthesis.
2',3'-Dideoxyinosine is sourced from chemical synthesis processes that modify naturally occurring nucleosides. It belongs to the class of organic compounds known as nucleosides, nucleotides, and analogues, specifically under the subclass of purine nucleosides. The DrugBank accession number for this compound is DB00900, indicating its classification as an approved small molecule drug used in clinical settings for HIV treatment .
The synthesis of 2',3'-dideoxyinosine involves several key steps:
The synthesis generally requires controlled conditions to prevent degradation of the sensitive nucleoside structure. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to purify the final product and confirm its identity through spectral analysis.
The molecular formula for 2',3'-dideoxyinosine is , with a molecular weight of approximately 236.23 g/mol. Its structure features a purine base linked to a ribose sugar that lacks the hydroxyl groups at the 2' and 3' positions.
2',3'-Dideoxyinosine participates in various biochemical reactions:
The mechanism by which this compound inhibits reverse transcriptase involves its incorporation into viral DNA, where it prevents further elongation due to the lack of a 3'-hydroxyl group necessary for phosphodiester bond formation.
The primary mechanism of action for 2',3'-dideoxyinosine involves:
This action disrupts the replication cycle of HIV, making it an effective therapeutic agent against this virus .
Relevant data indicates that when stored properly, 2',3'-dideoxyinosine maintains its integrity for extended periods, allowing for reliable use in both clinical and research settings .
2',3'-Dideoxyinosine has several important applications:
The synthesis of tritiated didanosine (2',3'-dideoxyinosine, ddI) leverages both enzymatic and chemical strategies to achieve regioselective 3H incorporation. The bioretrosynthetic pathway represents a groundbreaking enzymatic approach, inspired by retrograde evolution. This method constructs the biosynthetic pathway in reverse, starting from the final product. For ddI, researchers began with an engineered purine nucleoside phosphorylase (PNP-46D6 variant), which catalyzes the condensation of hypoxanthine with 2,3-dideoxyribose 1-phosphate to form ddI. The pathway was then extended retrogressively by evolving 1,5-phosphopentomutase (PPM) to accept the non-natural substrate 2,3-dideoxyribose 5-phosphate (700-fold improved substrate selectivity), and finally engineering ribokinase (RK) to phosphorylate 2,3-dideoxyribose. Unexpectedly, RK engineering revealed a pathway-shortening bypass where the engineered RK directly generated ddI precursors, enhancing overall efficiency [1] [4] [6].
Chemical synthesis relies on tritiodehalogenation of halogenated precursors. Brominated or iodinated derivatives at the 2' or 3' positions serve as substrates for catalytic dehalogenation using Pd/C or Pd(OAc)2 under tritium gas (3H2). This method achieves high specific activities (15–28 Ci/mmol) but risks isotopic dilution if dehalogenation is incomplete. Alternatively, catalytic ortho-exchange using heterogeneous catalysts (e.g., PtO2) in tritiated water (3H2O) enables 3H incorporation at exchangeable C–H sites, though with lower specificity [5] [7].
Table 1: Comparison of Synthesis Methods for 2',3'-Dideoxyinosine-[2',3'-3H]
Method | Key Catalyst/Enzyme | Specific Activity (Ci/mmol) | Regioselectivity |
---|---|---|---|
Bioretrosynthesis | PNP-46D6 + Engineered PPM | Not reported | High (C1' position) |
Tritiodehalogenation | Pd/C + 3H2 | 15–28 | Moderate |
Catalytic Ortho-Exchange | PtO2 in 3H2O | 5–15 | Low |
Optimizing 3H incorporation requires addressing isotope effects and metabolic vulnerability. Kinetic isotope effects (KIEs) arise from differences in bond dissociation energies between C–H and C–3H bonds. For ddI, 3H placement at the 2' or 3' positions minimizes KIEs due to the absence of hydroxyl groups, reducing metabolic loss during phosphorylation. However, labels at aromatic positions (e.g., C8 of hypoxanthine) are vulnerable to cytochrome P450-mediated oxidation, leading to tritiated water formation in vivo [5] [3].
Directed evolution of enzymes enhances 3H acceptance:
For chemical synthesis, cofactor-mediated labeling using adenosine deaminase facilitates 3H exchange at C2 of adenine derivatives, though this is less applicable to ddI’s inosine base [5].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5